Cas no 2172111-20-3 (6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one)

6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one
- 2172111-20-3
- EN300-1452343
-
- インチ: 1S/C13H15N5O2/c14-11-10(9-1-3-15-4-2-9)12(19)17-13(16-11)18-5-7-20-8-6-18/h1-4H,5-8H2,(H3,14,16,17,19)
- InChIKey: WMYRWOTZRYCUEL-UHFFFAOYSA-N
- SMILES: O1CCN(C2=NC(=C(C3C=CN=CC=3)C(N2)=O)N)CC1
計算された属性
- 精确分子量: 273.12257474g/mol
- 同位素质量: 273.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- XLogP3: -1
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452343-2.5g |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 2.5g |
$3530.0 | 2023-06-06 | ||
Enamine | EN300-1452343-10000mg |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 10000mg |
$7742.0 | 2023-09-29 | ||
Enamine | EN300-1452343-0.5g |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 0.5g |
$1728.0 | 2023-06-06 | ||
Enamine | EN300-1452343-1.0g |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 1g |
$1801.0 | 2023-06-06 | ||
Enamine | EN300-1452343-2500mg |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 2500mg |
$3530.0 | 2023-09-29 | ||
Enamine | EN300-1452343-50mg |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 50mg |
$1513.0 | 2023-09-29 | ||
Enamine | EN300-1452343-5.0g |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 5g |
$5221.0 | 2023-06-06 | ||
Enamine | EN300-1452343-0.1g |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 0.1g |
$1585.0 | 2023-06-06 | ||
Enamine | EN300-1452343-500mg |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 500mg |
$1728.0 | 2023-09-29 | ||
Enamine | EN300-1452343-100mg |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one |
2172111-20-3 | 100mg |
$1585.0 | 2023-09-29 |
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-oneに関する追加情報
6-Amino-2-(Morpholin-4-yl)-5-(Pyridin-4-yl)-3,4-Dihydropyrimidin-4-one: A Comprehensive Overview
The compound with CAS No 2172111-20-3, known as 6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyrimidinones, which are well-known for their diverse biological activities and potential therapeutic applications. The dihydropyrimidinone core of this molecule serves as a versatile scaffold for the attachment of various functional groups, including the morpholine ring and the pyridine moiety, which contribute to its unique chemical properties and bioactivity.
Recent studies have highlighted the importance of 6-amino substituents in modulating the pharmacokinetic and pharmacodynamic profiles of dihydropyrimidinones. The presence of the morpholine group at the 2-position has been shown to enhance solubility and stability, while the pyridine ring at position 5 introduces additional electronic effects that can influence binding affinity to target proteins. These structural features make this compound a promising candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases.
One of the most notable advancements in the research of this compound is its role as a potential inhibitor of key enzymes involved in cancer progression. For instance, preclinical studies have demonstrated that 6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one exhibits selective inhibition against certain kinases, which are critical for cell proliferation and survival. This activity suggests its potential as a targeted therapy for various malignancies, including breast and prostate cancers.
In addition to its enzymatic inhibitory properties, this compound has also been investigated for its anti-inflammatory and antioxidant effects. The pyridine moiety is believed to play a significant role in these activities by facilitating interactions with reactive oxygen species and inflammatory pathways. Recent findings indicate that this compound could be a valuable addition to therapies aimed at mitigating oxidative stress-associated conditions such as Alzheimer's disease and cardiovascular disorders.
The synthesis of 6-amino-2-(morpholin-4-yl)-5-(pyridin-4-yli)-3,4-dihydropyrimidinone involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical testing and potential clinical trials. The use of advanced chromatographic techniques has further enhanced the quality control processes associated with this compound's production.
From an analytical standpoint, modern spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in confirming the compound's structure and purity. These techniques have also provided insights into its conformational flexibility and stability under different physiological conditions. Such information is crucial for understanding how this compound interacts with biological systems and how it might be optimized for therapeutic use.
Looking ahead, ongoing research is focused on elucidating the exact mechanisms by which 6-amino-morpholin-pyridine-dihydro-pyrimidone exerts its biological effects. This includes detailed studies on its binding interactions with target proteins, as well as investigations into its metabolic pathways in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug.
In conclusion, 6-amino-morpholin-pyridine-dihydro-pyrimidone (CAS No 2172111–20–3) represents a cutting-edge molecule with immense potential in drug discovery. Its unique structure, combined with its diverse biological activities, positions it as a key player in addressing some of today's most pressing healthcare challenges. As research continues to uncover new insights into its properties and applications, this compound stands at the forefront of innovative therapeutic development.
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